molecular formula C22H24F3N3O3 B2376133 N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide CAS No. 1396862-87-5

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Cat. No.: B2376133
CAS No.: 1396862-87-5
M. Wt: 435.447
InChI Key: XAXNANKCIDWIAX-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H24F3N3O3 and its molecular weight is 435.447. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Hossan et al. (2012) revealed the synthesis of pyrimidinones and oxazinones, showing significant antimicrobial and antifungal activities. These derivatives were synthesized using citrazinic acid as a starting material and were compared to standard drugs like streptomycin and fusidic acid for their efficacy (Hossan et al., 2012).

Antitumor and Antioxidant Agents

Aly et al. (2010) synthesized derivatives of thieno[2,3‐d]pyrimidines, which exhibited significant antitumor activity against Hep-G2 cell growth, suggesting their potential as specific antitumor agents. The study also highlighted their antioxidant properties (Aly et al., 2010).

Anticancer Agents

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, which were evaluated for their anticancer activities. These compounds showed promising results in cytotoxic activities against certain cancer cell lines, indicating their potential as anticancer agents (Rahmouni et al., 2016).

Insecticidal Applications

Deohate and Palaspagar (2020) explored the insecticidal potential of pyrimidine linked pyrazole heterocyclics. These compounds were synthesized using microwave irradiative cyclocondensation and showed effective insecticidal activity against Pseudococcidae insects (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-21(2)11-14-4-3-5-16(20(14)31-21)30-12-19(29)26-9-8-18-27-15(13-6-7-13)10-17(28-18)22(23,24)25/h3-5,10,13H,6-9,11-12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXNANKCIDWIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=NC(=CC(=N3)C(F)(F)F)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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